molecular formula C28H25ClN2O3S B3456931 2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-[(4-CHLOROPHENYL)METHYL]BENZAMIDE

2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-[(4-CHLOROPHENYL)METHYL]BENZAMIDE

Cat. No.: B3456931
M. Wt: 505.0 g/mol
InChI Key: UAYHFWLSAZVGSQ-UHFFFAOYSA-N
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Description

2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-[(4-CHLOROPHENYL)METHYL]BENZAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-[(4-CHLOROPHENYL)METHYL]BENZAMIDE typically involves multiple steps, including:

    Formation of the Benzylamine Intermediate: This step involves the reaction of benzyl chloride with ammonia or a primary amine to form benzylamine.

    Sulfonation: The benzylamine intermediate is then reacted with methylbenzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide derivative.

    Coupling with Chlorophenylmethyl Group: The final step involves the coupling of the sulfonamide derivative with 4-chlorobenzyl chloride under basic conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-[(4-CHLOROPHENYL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenylmethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-[(4-CHLOROPHENYL)METHYL]BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.

    Biological Research: Used as a probe to study enzyme interactions and protein binding.

    Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-[(4-CHLOROPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in microorganisms, which is crucial for their growth and replication. This makes it effective as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    N-(4-Chlorophenyl)-N’-benzylurea: Shares structural similarities but differs in functional groups.

    4-Chlorobenzylamine: Contains the chlorophenylmethyl group but lacks the sulfonamide moiety.

Uniqueness

2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-[(4-CHLOROPHENYL)METHYL]BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-[(4-chlorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN2O3S/c1-21-11-17-25(18-12-21)35(33,34)31(20-23-7-3-2-4-8-23)27-10-6-5-9-26(27)28(32)30-19-22-13-15-24(29)16-14-22/h2-18H,19-20H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYHFWLSAZVGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-[(4-CHLOROPHENYL)METHYL]BENZAMIDE
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2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-[(4-CHLOROPHENYL)METHYL]BENZAMIDE
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2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-[(4-CHLOROPHENYL)METHYL]BENZAMIDE
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2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-[(4-CHLOROPHENYL)METHYL]BENZAMIDE
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2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-[(4-CHLOROPHENYL)METHYL]BENZAMIDE
Reactant of Route 6
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2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-[(4-CHLOROPHENYL)METHYL]BENZAMIDE

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